molecular formula C12H12FN B8682093 7-Fluoro-3,4,4a,5-tetrahydro-2H-indeno[1,2-b]pyridine CAS No. 97677-22-0

7-Fluoro-3,4,4a,5-tetrahydro-2H-indeno[1,2-b]pyridine

Cat. No. B8682093
CAS RN: 97677-22-0
M. Wt: 189.23 g/mol
InChI Key: VTBIDGAMPFTYFH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

7-Fluoro-3,4,4a,5-tetrahydro-2H-indeno[1,2-b]pyridine is a useful research compound. Its molecular formula is C12H12FN and its molecular weight is 189.23 g/mol. The purity is usually 95%.
BenchChem offers high-quality 7-Fluoro-3,4,4a,5-tetrahydro-2H-indeno[1,2-b]pyridine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 7-Fluoro-3,4,4a,5-tetrahydro-2H-indeno[1,2-b]pyridine including the price, delivery time, and more detailed information at info@benchchem.com.

properties

CAS RN

97677-22-0

Product Name

7-Fluoro-3,4,4a,5-tetrahydro-2H-indeno[1,2-b]pyridine

Molecular Formula

C12H12FN

Molecular Weight

189.23 g/mol

IUPAC Name

7-fluoro-3,4,4a,5-tetrahydro-2H-indeno[1,2-b]pyridine

InChI

InChI=1S/C12H12FN/c13-10-3-4-11-9(7-10)6-8-2-1-5-14-12(8)11/h3-4,7-8H,1-2,5-6H2

InChI Key

VTBIDGAMPFTYFH-UHFFFAOYSA-N

Canonical SMILES

C1CC2CC3=C(C2=NC1)C=CC(=C3)F

Origin of Product

United States

Synthesis routes and methods

Procedure details

3-Bromopropylamine (4.7 g. 21.7 mmole) and 5-Fluoro-1-indanone (2.5 g, 16.7 mmole) were dissolved in 50 ml DMF and the reaction was cooled to 0° C. Triethylamine (13.5 g, 133 mmole) was added. 20 ml DCM was also added to help with the stirring. Titanium chloride (1M in DCM, 15 ml) was then added and the ice bath was removed. The reaction was stirred at room temperature overnight. 200 ml ether was added and the reaction was filtered though a Celite cake. The filtrate was concentrated to dryness under vacuum. The residue was dissolved in 200 ml ether and washed with brine (2×200 ml). The organic layer was dried over sodium sulfate and concentrated to dryness. 2.6 g Black oil was obtained and it was used in next step without further purification.
Quantity
4.7 g
Type
reactant
Reaction Step One
Quantity
2.5 g
Type
reactant
Reaction Step One
Name
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
13.5 g
Type
reactant
Reaction Step Two
Name
Quantity
20 mL
Type
reactant
Reaction Step Three
Quantity
15 mL
Type
catalyst
Reaction Step Four

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